4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a complex organic compound that belongs to the class of pyrone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired functional groups are introduced at specific positions on the pyrone ring. Common synthetic routes may include:
Aldol Condensation: To form the styryl group.
Methoxylation: To introduce methoxy groups at the 4 and 12 positions.
Hydroxylation: To add hydroxyl groups at the 7 and 8 positions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, utilizing reactors and controlled environments to ensure high yield and purity. The process may include:
Catalytic Reactions: Using catalysts to speed up the reaction.
Purification Steps: Such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds in the styryl group.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4,12-Dimethoxy-6-styryl-2-pyrone: Lacks the hydroxyl groups at positions 7 and 8.
4,12-Dihydroxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone: Lacks the methoxy groups at positions 4 and 12.
Uniqueness
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is unique due to the presence of both methoxy and hydroxyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H12O5 |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-methoxypyran-2-one |
InChI |
InChI=1S/C14H12O5/c1-18-11-7-10(19-14(17)8-11)4-2-9-3-5-12(15)13(16)6-9/h2-8,15-16H,1H3/b4-2+ |
InChI Key |
DEVZTLWLEZLGST-DUXPYHPUSA-N |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.